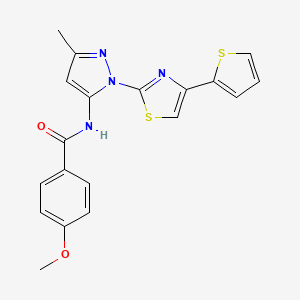
4-methoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C19H16N4O2S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methoxy-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide, with the CAS number 1172823-62-9, is a compound of interest due to its potential biological activities. This article explores its structure, biological activities, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N4O2S2 and it has a molecular weight of approximately 396.5 g/mol. The structure features a methoxy group, a thiazole ring, and a pyrazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O2S2 |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1172823-62-9 |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives with thiazole and pyrazole structures have shown efficacy against various viral targets, including hepatitis C virus (HCV). In vitro studies demonstrated that certain thiazolidinone derivatives inhibited NS5B RNA polymerase activity by over 95% with IC50 values in the low micromolar range .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Benzamide derivatives are known to exhibit activity against various cancer cell lines. For example, compounds containing similar moieties have been reported to inhibit RET kinase activity, leading to reduced cell proliferation in cancer models . The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance the anticancer efficacy of these compounds.
The biological mechanisms underlying the activity of this compound may involve the inhibition of specific enzymes or pathways critical for viral replication and cancer cell growth. For instance, studies on related compounds have shown that they can act as inhibitors of protein kinases involved in cellular signaling pathways that regulate proliferation and survival of cancer cells .
Case Studies and Research Findings
- Inhibition of HCV NS5B : A study reported that thiazolidinone derivatives displayed potent inhibition of HCV NS5B with IC50 values as low as 0.35 μM, suggesting that structural components similar to those in this compound could be effective against HCV .
- RET Kinase Inhibition : Another research highlighted that benzamide derivatives with modifications at the thiazole ring showed promising results as RET kinase inhibitors, demonstrating significant potency in ELISA-based assays . This indicates a potential pathway through which the compound could exert anticancer effects.
- Antiparasitic Activity : Emerging evidence suggests that compounds with similar scaffolds may exhibit antiparasitic activity by targeting specific kinases in Plasmodium species, which could be relevant for malaria treatment .
Properties
IUPAC Name |
4-methoxy-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-12-10-17(21-18(24)13-5-7-14(25-2)8-6-13)23(22-12)19-20-15(11-27-19)16-4-3-9-26-16/h3-11H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNHLKDKQZLOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














